2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester
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Overview
Description
®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized protocols to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinolone: Known for its antibacterial properties.
Camptothecin: A quinoline derivative with potent anticancer activity
Uniqueness
®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate stands out due to its unique structure, which imparts specific biological activities not seen in other quinoline derivatives.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(6aR)-10-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25NO3/c1-22(2,3)21(25)26-20-17(24)9-8-14-12-16-18-13(10-11-23(16)4)6-5-7-15(18)19(14)20/h5-9,16,24H,10-12H2,1-4H3/t16-/m1/s1 |
InChI Key |
PRXBXINUZLHDNO-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)C)O |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)C)O |
Origin of Product |
United States |
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